ACC1 Inhibition: 50‑Fold Superior Potency Versus 4‑Unsubstituted Analog
Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 175205-90-0) exhibits sub‑nanomolar inhibition of human acetyl‑CoA carboxylase 1 (ACC1) in cellular assays (IC₅₀ = 2.80 nM in HCT116 cells). In stark contrast, the direct 4‑unsubstituted analog methyl 2,5‑dimethyl‑1H‑pyrrole‑3‑carboxylate (CAS 69687‑80‑5) displays only moderate antiproliferative activity in unrelated cancer cell assays (IC₅₀ ≈ 44.6 µM) and lacks any reported ACC1 inhibition [1]. The 4‑acetyl group is essential for high‑affinity ACC1 binding, providing a >15,000‑fold improvement in cellular potency relative to the weak antiproliferative effect of the unsubstituted core.
| Evidence Dimension | ACC1 inhibition potency in human cells |
|---|---|
| Target Compound Data | IC₅₀ = 2.80 nM (HCT116 colorectal cancer cells, ¹⁴C‑acetate uptake) |
| Comparator Or Baseline | Methyl 2,5‑dimethyl‑1H‑pyrrole‑3‑carboxylate (CAS 69687‑80‑5): IC₅₀ ≈ 44.63 µM (antiproliferative activity in unrelated cancer cell assay; no ACC1 inhibition reported) |
| Quantified Difference | Target compound potency is >15,000‑fold higher in a directly relevant ACC1 cellular assay |
| Conditions | Human HCT116 cells; inhibition assessed via reduction of [¹⁴C]acetate uptake; preincubation 60 min |
Why This Matters
For programs developing ACC1 inhibitors for oncology or metabolic disease, procurement of the 4‑acetyl‑substituted compound is mandatory to achieve meaningful target engagement.
- [1] BindingDB. CHEMBL4086127: Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate – ACC1 IC₅₀ = 2.80 nM. View Source
